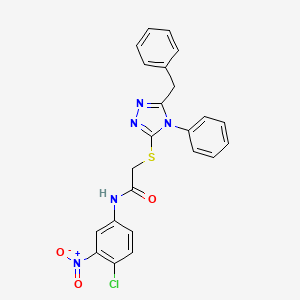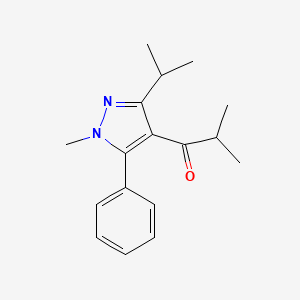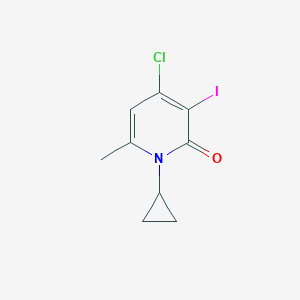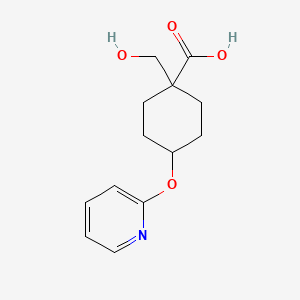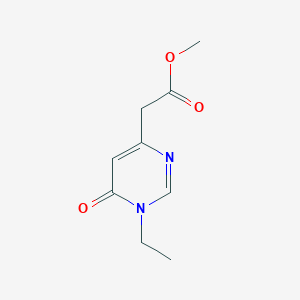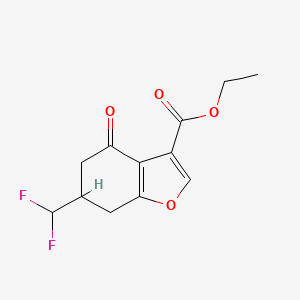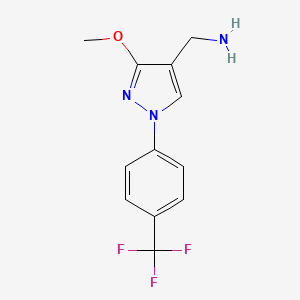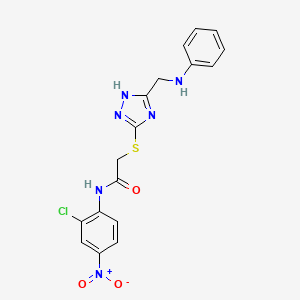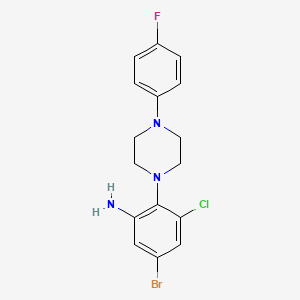
5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an aniline ring, which is further substituted with a piperazine ring. The unique combination of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration and Halogenation: The aniline ring is first nitrated and then halogenated to introduce the bromine and chlorine atoms.
Piperazine Substitution: The halogenated aniline is then reacted with 4-(4-fluorophenyl)piperazine under specific conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups (if present) to amines.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)phenol
- 5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)benzamide
Uniqueness
The uniqueness of 5-Bromo-3-chloro-2-(4-(4-fluorophenyl)piperazin-1-yl)aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C16H16BrClFN3 |
|---|---|
Molecular Weight |
384.7 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C16H16BrClFN3/c17-11-9-14(18)16(15(20)10-11)22-7-5-21(6-8-22)13-3-1-12(19)2-4-13/h1-4,9-10H,5-8,20H2 |
InChI Key |
WJQUDMUEBRJCAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=C(C=C3Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


